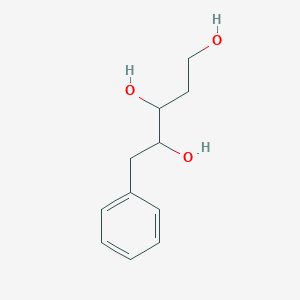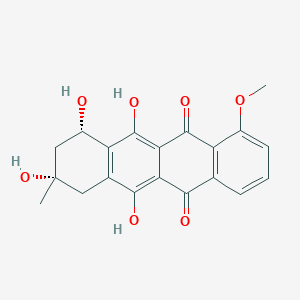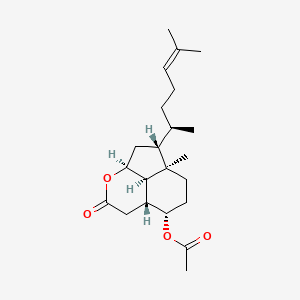
4-Acetylaplykurodin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetylaplykurodin B is a natural product found in Aplysia fasciata with data available.
Aplicaciones Científicas De Investigación
Ichthyotoxic Properties from Mollusk Aplysia Fasciata
4-Acetylaplykurodin B has been isolated from the mollusk Aplysia fasciata and identified for its ichthyotoxic properties. This compound is closely related to aplykurodin B found in Aplysia kurodai. The research studied the structural aspects and interconversion of lactones in aplykurodin derivatives (Spinella et al., 1992).
Relation to Alzheimer's Disease Treatment
While not directly studying 4-Acetylaplykurodin B, research into similar compounds like 4-phenylbutyrate (4-PBA) has shown promising results in Alzheimer's disease treatment. 4-PBA has demonstrated potential in reversing learning and memory deficits and reducing phosphorylated tau in Alzheimer's disease mouse models, indicating potential pathways for related compounds (Ricobaraza et al., 2009).
Anti-Cancer Potential
4-Acetylantroquinonol B, closely related to 4-Acetylaplykurodin B, has been identified as having potent anti-cancer properties, especially in colorectal cancer. This compound inhibits tumor proliferation, suppresses tumor growth, and attenuates chemoresistance. It has been effective in downregulating ALDH and other stemness-related factors, indicating its potential as a therapeutic agent in cancer treatment (Chang et al., 2015).
Plant Regeneration and Auxin Activity
Another related compound, 4-Phenylbutyric acid (4PBA), has been found to promote plant regeneration by mimicking the effect of exogenous auxin. This indicates potential applications in plant tissue culture engineering and research on plant β-oxidation pathways, suggesting possible research directions for 4-Acetylaplykurodin B in plant science (Iwase et al., 2022).
Propiedades
Nombre del producto |
4-Acetylaplykurodin B |
|---|---|
Fórmula molecular |
C22H34O4 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
[(1R,2R,4S,8R,9S,12R)-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate |
InChI |
InChI=1S/C22H34O4/c1-13(2)7-6-8-14(3)17-12-19-21-16(11-20(24)26-19)18(25-15(4)23)9-10-22(17,21)5/h7,14,16-19,21H,6,8-12H2,1-5H3/t14-,16+,17-,18+,19+,21+,22-/m1/s1 |
Clave InChI |
RIEMONVULWSQQO-QTKMSAHMSA-N |
SMILES isomérico |
C[C@H](CCC=C(C)C)[C@H]1C[C@H]2[C@H]3[C@@]1(CC[C@@H]([C@@H]3CC(=O)O2)OC(=O)C)C |
SMILES canónico |
CC(CCC=C(C)C)C1CC2C3C1(CCC(C3CC(=O)O2)OC(=O)C)C |
Sinónimos |
4-acetylaplykurodin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester](/img/structure/B1261111.png)

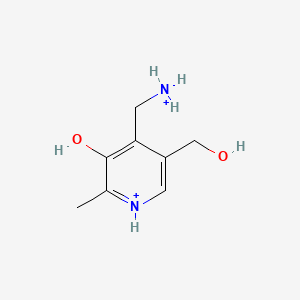
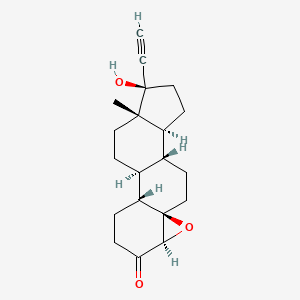

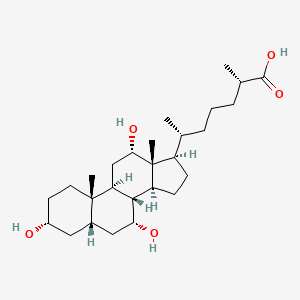

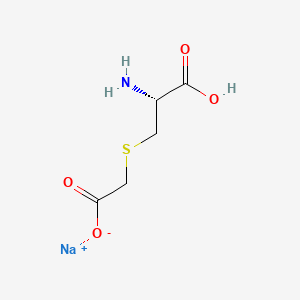
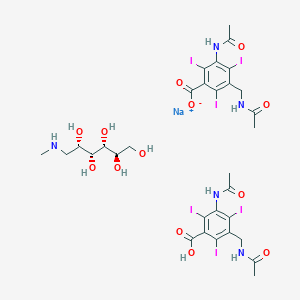
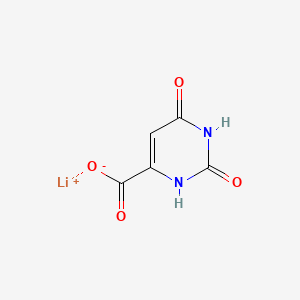
![(4S,5S)-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-N-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261128.png)
